molecular formula C16H18N4S B2465075 N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline CAS No. 477865-91-1

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline

Cat. No.: B2465075
CAS No.: 477865-91-1
M. Wt: 298.41
InChI Key: MJBRLEUIGJWPOT-MDZDMXLPSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as allylsulfanyl, methyl, triazinyl, vinyl, and aniline. These functional groups suggest that the compound could participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving N-vinyl acrylamides . These reactions can involve thiol-selective heterobifunctional electrophiles, enabling efficient and highly selective bioconjugations .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The compound’s functional groups suggest it could participate in a variety of chemical reactions. For instance, the vinyl group could undergo addition reactions, and the allylsulfanyl group could participate in substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity would be determined experimentally. Unfortunately, specific data for this compound is not available .

Scientific Research Applications

Anticancer Activity

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline and its derivatives have been investigated for their potential anticancer activity. The synthesis of S-glycosyl and S-alkyl derivatives of related triazine compounds resulted in significant in vitro anticancer activities against different cancer cell lines, highlighting the potential of these compounds in cancer therapy (Saad & Moustafa, 2011).

Chemical Transformations and Synthesis

The compound has been used in various chemical transformations and synthesis processes. For instance, the regioselective cyclization of 3-allylsulfanyl-6-methyl-2H-[1,2,4-]triazin-5-one 2 was achieved using the catalytic action of H2SO4, indicating the compound's reactivity and potential use in creating novel chemical entities (Heravi, Nooshabadi, & Aghapoor, 2000).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition performance. Triazine derivatives demonstrated significant corrosion inhibition efficiencies on mild steel in hydrochloric acid, indicating their potential as effective corrosion inhibitors (Singh et al., 2018).

Antibacterial and Antifungal Activities

Thienyl-triazine-sulphonamide conjugates of related compounds have been synthesized and screened for antibacterial, antifungal, antioxidant, and anticancer activity. Some derivatives exhibited powerful antibacterial properties, although they were inactive against the tested fungal species. This indicates the potential of these compounds in developing new antibacterial agents (Aly, Gobouri, Abdel Hafez, & Saad, 2015).

Optical and Photophysical Properties

The optical and photophysical properties of triazine derivatives have been investigated, revealing that these compounds can show pure three-photon absorption phenomena or two-photon induced excited-state absorption properties. This structural dependence of optical properties suggests their potential applications in designing multiphoton materials (Zeng et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it would interact with biological targets in the body. If used as a catalyst, it would facilitate specific chemical reactions .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

4-methyl-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-4-11-21-16-18-15(13(3)19-20-16)9-10-17-14-7-5-12(2)6-8-14/h4-10,17H,1,11H2,2-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRLEUIGJWPOT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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